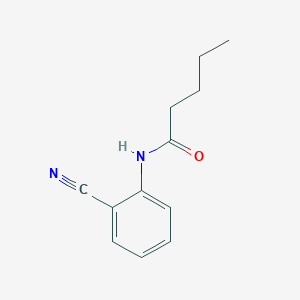

N-(2-cyanophenyl)pentanamide

Description

N-(2-cyanophenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2-cyanophenyl group.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-(2-cyanophenyl)pentanamide |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-12(15)14-11-7-5-4-6-10(11)9-13/h4-7H,2-3,8H2,1H3,(H,14,15) |

InChI Key |

MVVVNBZBGWEGHF-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1C#N |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Antiparasitic Activity: Comparison with N-(4-methoxyphenyl)pentanamide

Key Findings:

- N-(4-methoxyphenyl)pentanamide (N4MP), a simplified albendazole derivative, exhibits potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity (cell viability reduction: <5% vs. albendazole’s 30–50%) .

- N-(2-cyanophenyl)pentanamide’s activity remains uncharacterized in the evidence, but the 2-cyano group’s electron-withdrawing nature may alter target binding compared to the 4-methoxy group in N4MP.

Table 1: Antiparasitic and Cytotoxicity Profiles

Pharmacokinetic and Drug-Likeness Properties

N-(4-methoxyphenyl)pentanamide demonstrates superior drug-likeness, including:

- Optimal logP (3.2) , aligning with Lipinski’s Rule of Five.

- High topological polar surface area (TPSA: 65 Ų) , supporting oral bioavailability and blood-brain barrier (BBB) penetration .

- Synthetic accessibility : 2-fold easier to synthesize than albendazole due to molecular simplification .

In contrast, this compound’s derivatives (e.g., 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-pyridinylphenyl)pentanamide) show moderate BBB permeability but require multi-step synthesis involving piperazine/diazepane substitutions .

Table 2: Physicochemical and Pharmacokinetic Comparison

| Compound | logP | TPSA (Ų) | BBB Permeability | Synthetic Difficulty |

|---|---|---|---|---|

| Albendazole | 3.5 | 75 | Low | High |

| N-(4-methoxyphenyl)pentanamide | 3.2 | 65 | High | Low |

| This compound derivatives | 3.8–4.2 | 85–95 | Moderate | Moderate-High |

Functionalized Derivatives: Dopamine D3 Receptor Targeting

Several this compound analogs (e.g., 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-thiophenylphenyl)pentanamide) were synthesized as selective dopamine D3 receptor modulators :

- Bioactivity : These compounds showed moderate-to-high binding affinity (Ki: 10–100 nM) but lacked cytotoxicity data.

- Structural Advantage: The 2-cyano group enhances π-π interactions with receptor aromatic residues, improving selectivity over D2 receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.